- Regioselective π-extension of indoles with rhodium enalcarbenoids - synthesis of substituted carbazoles, Organic & Biomolecular Chemistry, 2014, 12(43), 8641-8645

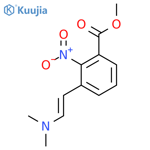

Cas no 93247-78-0 (Methyl 1H-indole-7-carboxylate)

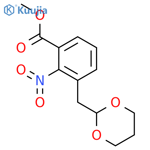

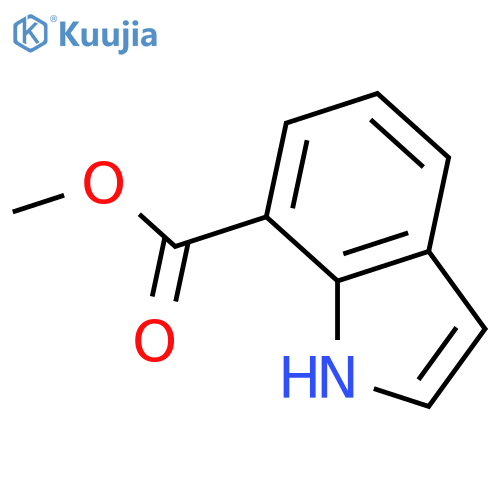

93247-78-0 structure

Nome do Produto:Methyl 1H-indole-7-carboxylate

Methyl 1H-indole-7-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- Methyl 1H-indole-7-carboxylate

- 1H-INDOLE-7-CARBOXYLIC ACID METHYL ESTER

- Methyl indole-7-carboxylate

- 7-HEXADECYN-1-OL

- 7-Indolecarboxylic acid methyl este

- INDOLE-7-CARBOXYLICACIDMETHYLESTER

- Methyl 1H-indole-7-c

- methyl 7-indolecarboxylate

- METHYL(7-INDOLECARBOXYLATE) FOR SYNTHESIS

- METHYL-1H-INDOLE-7-CARBOXYLATE

- METHYL-INDOLE-7-CARBOXYLATE

- RARECHEM AL BF 0640

- Methyl1H-indole-7-carboxylate

- Methyl 1H-indole-7-carboxylate (ACI)

- Indole-7-carboxylic acid methyl ester

- STK833390

- DTXSID70918582

- SR-01000632809-1

- I-2530

- CS-W002517

- AKOS000631420

- MFCD00211064

- 7-methoxycarbonylindole

- SDCCGMLS-0065886.P001

- BCP26795

- Z1201619795

- SB10371

- 93247-78-0

- CCG-42843

- Methylindole-7-carboxylate

- SY020041

- Q-102562

- methyl 7-indole carboxylate

- AC-22445

- PB27475

- SCHEMBL761721

- METHYL(7-INDOLECARBOXYLATE)

- methyl indole-7-carboxylate, AldrichCPR

- EN300-132047

- CC-0744

- 7-INDOLECARBOXYLIC ACID METHYL ESTER

- 7-(Methoxycarbonyl)-1H-indole

-

- MDL: MFCD00211064

- Inchi: 1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3

- Chave InChI: FTLOEULOTNVCGF-UHFFFAOYSA-N

- SMILES: O=C(C1C2=C(C=CN2)C=CC=1)OC

Propriedades Computadas

- Massa Exacta: 175.06300

- Massa monoisotópica: 175.063329

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 2

- Complexidade: 205

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 42.1

- Carga de Superfície: 0

- Contagem de Tautomeros: 4

- XLogP3: 1.9

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.253

- Ponto de Fusão: 46-47 ºC

- Ponto de ebulição: 331.7℃ at 760 mmHg

- Ponto de Flash: 154.4 °C

- Índice de Refracção: 1.639

- Solubilidade: Soluble in chloroform (a little) \ methanol (a little)

- PSA: 42.09000

- LogP: 1.95450

- Solubilidade: Not determined

- pka: 15.42±0.30(Predicted)

Methyl 1H-indole-7-carboxylate Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315; H319; H335

- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGK Alemanha:WGK 3 highly water endangering

- Código da categoria de perigo: R36/37/38

- Instrução de Segurança: S26-S36/37/39-S37/39

-

Identificação dos materiais perigosos:

- Classe de Perigo:IRRITANT

- Condição de armazenamento:Store long-term at 2-8°C

- Frases de Risco:R36/37/38

Methyl 1H-indole-7-carboxylate Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 1H-indole-7-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051904-5g |

Methyl 1H-indole-7-carboxylate |

93247-78-0 | 98% | 5g |

¥178.00 | 2024-04-25 | |

| abcr | AB514908-5 g |

Methyl 1H-indole-7-carboxylate; 95% |

93247-78-0 | 5g |

€112.50 | 2023-04-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02425-25G |

methyl 1H-indole-7-carboxylate |

93247-78-0 | 97% | 25g |

¥ 679.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02425-50G |

methyl 1H-indole-7-carboxylate |

93247-78-0 | 97% | 50g |

¥ 1,293.00 | 2023-04-12 | |

| TRC | M313593-250mg |

Methyl Indole-7-carboxylate |

93247-78-0 | 250mg |

$57.00 | 2023-05-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051904-10g |

Methyl 1H-indole-7-carboxylate |

93247-78-0 | 98% | 10g |

¥282.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1126160-25g |

1H-Indole-7-carboxylic acid methyl ester |

93247-78-0 | 95% | 25g |

$180 | 2024-07-28 | |

| Apollo Scientific | OR10545-100g |

Methyl 1H-indole-7-carboxylate |

93247-78-0 | 97% | 100g |

£253.00 | 2023-08-31 | |

| TRC | M313593-500mg |

Methyl Indole-7-carboxylate |

93247-78-0 | 500mg |

$68.00 | 2023-05-17 | ||

| TRC | M313593-1g |

Methyl Indole-7-carboxylate |

93247-78-0 | 1g |

$ 80.00 | 2023-09-07 |

Methyl 1H-indole-7-carboxylate Método de produção

Synthetic Routes 1

Condições de reacção

Referência

Synthetic Routes 2

Condições de reacção

Referência

- Preparation of 1-[(imidazolomethyl)phenyl]indolecarboxylates and analogs as antihypertensives, European Patent Organization, , ,

Synthetic Routes 3

Condições de reacção

Referência

- N-Benzyl dihydroindole derivatives as LTD4 antagonists., European Patent Organization, , ,

Synthetic Routes 4

Condições de reacção

Referência

- Preparation of alkoxycarbonylindolines and -indoles, Japan, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 20 h, reflux

Referência

- Indolylmaleimides as soft pan-PKC inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Piperidine Solvents: Dimethylformamide ; 130 - 140 °C

1.2 Reagents: Acetic acid , Iron Solvents: Ethanol ; heated; 2 h, reflux

1.3 Reagents: Water

1.2 Reagents: Acetic acid , Iron Solvents: Ethanol ; heated; 2 h, reflux

1.3 Reagents: Water

Referência

- Synthesis of substituted indole-3-carboxaldehyde derivatives, Youji Huaxue, 2006, 26(4), 563-567

Synthetic Routes 7

Condições de reacção

1.1 Solvents: Dimethyl carbonate ; rt; 7 h, 160 °C; 160 °C → rt

Referência

- Chemoselective reactions of dimethyl carbonate catalyzed by alkali metal exchanged faujasites: the case of indolylcarboxylic acids and indolyl-substituted alkylcarboxylic acids, Green Chemistry, 2007, 9(5), 463-468

Synthetic Routes 8

Condições de reacção

Referência

- Product subclass 4: palladium-alkene complexes, Science of Synthesis, 2002, 1, 319-387

Synthetic Routes 9

Synthetic Routes 10

Condições de reacção

1.1 Solvents: Methanol ; 10 min, rt

1.2 Reagents: Triethylamine Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 48 h, 600 Pa, 130 °C

1.2 Reagents: Triethylamine Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 48 h, 600 Pa, 130 °C

Referência

- A New Modular Indole Synthesis. Construction of the Highly Strained CDEF Parent Tetracycle of Nodulisporic Acids A and B, Organic Letters, 2006, 8(10), 2167-2170

Synthetic Routes 11

Condições de reacção

1.1 Solvents: Dimethylformamide

1.2 Reagents: Titanium chloride (TiCl3) Solvents: Methanol , Water

1.2 Reagents: Titanium chloride (TiCl3) Solvents: Methanol , Water

Referência

- The chemistry of indoles. XXXIII. Substituent effect in regioselective metalation of 3-indolecarboxaldehyde and syntheses of indoles carrying a carbon side chain at the 4-, 5-, 6-, or 7-position, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4116-25

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Trimethylsilyldiazomethane ; 30 min, rt

Referência

- Plant growth regulator having specific compound, Japan, , ,

Synthetic Routes 13

Condições de reacção

Referência

- Product class 13: indole and its derivatives, Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 14

Condições de reacção

Referência

- Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole (1H-indole, 4-(phenylmethoxy)-), Organic Syntheses, 1985, 63, 214-25

Synthetic Routes 15

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Acetic acid , Iron Solvents: Ethanol ; 2 h, reflux

Referência

- Synthesis of 3-formnylindole-7-carboxylic acid, Huaxue Shiji, 2006, 28(3), 181-182

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran

Referência

- Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesis, Journal of Heterocyclic Chemistry, 1985, 22(1), 121-5

Synthetic Routes 18

Condições de reacção

Referência

- Palladium-catalyzed synthesis of indoles by reductive N-heteroannulation of 2-nitrostyrenes, Journal of Organic Chemistry, 1997, 62(17), 5838-5845

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol

Referência

- A regiocontrolled synthesis of substituted indoles by palladium-catalyzed coupling of 2-bromonitrobenzenes and 2-bromoacetanilides, Journal of Heterocyclic Chemistry, 1989, 26(5), 1405-13

Synthetic Routes 20

Condições de reacção

Referência

- Regioselective Dehydrogenative Reverse Prenylation of Indoles with 2-Methyl-2-butene, Chemistry - A European Journal, 2023, 29(37),

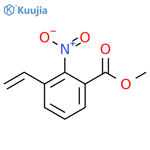

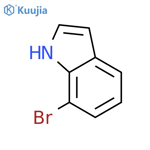

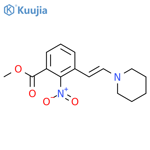

Methyl 1H-indole-7-carboxylate Raw materials

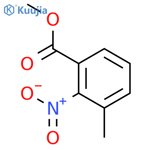

- Methyl 3-methyl-2-nitrobenzoate

- ((3-methoxycarbonyl-2-nitrophenyl)methyl)-1,3-dioxane

- Benzoic acid, 2-nitro-3-[(1E)-2-(1-piperidinyl)ethenyl]-, methyl ester

- methyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate

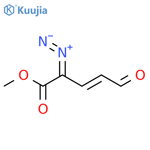

- 3-Pentenoic acid, 2-diazo-5-oxo-, methyl ester, (3E)-

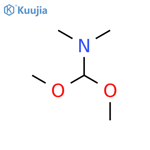

- (dimethoxymethyl)dimethylamine

- 7-Bromo-1H-indole

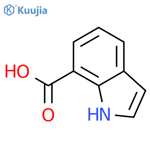

- 1H-Indole-7-carboxylic acid

- Benzoic acid, 3-ethenyl-2-nitro-, methyl ester

Methyl 1H-indole-7-carboxylate Preparation Products

Methyl 1H-indole-7-carboxylate Fornecedores

atkchemica

Membro Ouro

(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate

Número da Ordem:CL5341

Estado das existências:in Stock

Quantidade:1g/5g/10g/100g

Pureza:95%+

Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:24

Preço ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate

Número da Ordem:27521987

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Tuesday, 10 June 2025 11:04

Preço ($):discuss personally

Methyl 1H-indole-7-carboxylate Literatura Relacionada

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

93247-78-0 (Methyl 1H-indole-7-carboxylate) Produtos relacionados

- 205873-58-1(Ethyl 1H-indole-7-carboxylate)

- 133831-28-4(Methyl 3-formylindole-6-carboxylate)

- 197506-83-5(Methyl 3-formyl-1H-indole-5-carboxylate)

- 773134-49-9(Methyl 7-methyl-1H-indole-3-carboxylate)

- 227960-12-5(5-Methylindole-3-carboxylic acid methyl ester)

- 312973-24-3(Methyl 3-formyl-1H-indole-7-carboxylate)

- 942-24-5(Methyl indole-3-carboxylate)

- 776-41-0(Ethyl indole-3-carboxylate)

- 50741-46-3(Ethyl quinoline-3-carboxylate)

- 53951-84-1(Methyl quinoline-3-carboxylate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate

Pureza:99%

Quantidade:100g

Preço ($):269.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito